2-Bromo-N-isobutyl-4-nitrobenzamide
Overview
Description
2-Bromo-N-isobutyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C11H13BrN2O3 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Design of Ternary Cocrystals : It is used in designing ternary cocrystals with hydrogen and halogen bonds, aiding in the isolation of 4-nitrobenzamide: diacid: 1,4-dihalogenated benzene (Tothadi & Desiraju, 2013).
Synthesis of Bicyclic Tetrahydrobenzodiazepin-5-ones : It plays a role in the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones (Hemming & Loukou, 2004).
Potential in Antibacterial and Electro-Optical Applications : N-(4-bromophenyl)-4-nitrobenzamide, a related compound, shows effectiveness as an antibacterial drug and potential for electro-optical applications (Dwivedi & Kumar, 2019).
Formation of Acyl or Sulfonyl Hypoiodites/Hypobromites : It reacts with various organic acids to form acyl or sulfonyl hypoiodites or hypobromites, which readily add to double bonds yielding trans-vic-halogeno esters (Goosen, Hoffmann, & Taljaard, 1994).
Photo-rearrangement to 2-Hydroxyphenylazo Benzoic Acid : Upon exposure to light, 2-Bromo-N-isobutyl-4-nitrobenzamide rearranges to 2-(2-hydroxyphenylazo)benzoic acid (Gunn & Stevens, 1973).
Study of Molecular Interactions : Its derivatives are studied for interactions with metal ions, such as copper and iron, to distinguish isomers by reducing fluorescence emission intensity (Phukan, Goswami, & Baruah, 2015).
Crystal Engineering : this compound is involved in crystal engineering, showing potential in simultaneously exploiting hydrogen and halogen bonds for crystal design (Saha, Nangia, & Jaskólski, 2005).
Antibacterial Activity : Complexes of N-(R-carbamothioyl)-4-nitrobenzamide exhibit enhanced antibacterial efficacy compared to thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(2)6-13-11(15)9-4-3-8(14(16)17)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUBGGOHDXNVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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